molecular formula C13H11N3OS B1666208 6-苯并噻唑,2-(6-(甲基氨基)-3-吡啶基)- CAS No. 945400-24-8

6-苯并噻唑,2-(6-(甲基氨基)-3-吡啶基)-

货号 B1666208
CAS 编号: 945400-24-8
分子量: 257.31 g/mol
InChI 键: FYTAUNFPOYWHBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD-2184 is a radioligand for detecting beta-amyloid deposits.

科学研究应用

放射性合成和 PET 示踪剂开发

与 6-苯并噻唑相关的化合物的一个重要应用是用于正电子发射断层扫描 (PET) 的放射性示踪剂的开发。由 Kawamura 等人(2020 年) 进行的一项研究涉及合成 [18 F]PM-PBB3,这是一种 tau PET 示踪剂,用于对人脑中的 tau 病理进行成像。合成这种示踪剂是为了克服快速代谢和半衰期短等限制,使其可用于临床应用。

药物代谢和稳定性

在药物化学领域,已经研究了像 6-苯并噻唑这样的化合物中苯并噻唑环的修饰,以提高代谢稳定性。例如,Stec 等人(2011 年)探索了包括苯并噻唑在内的各种 6,5-杂环类似物,以减少代谢脱乙酰作用,提高体外和体内的稳定性和功效 (Stec 等人,2011 年)

中枢神经系统活动

Barlin 等人(1992 年)报告了苯并噻唑衍生物的合成和中枢神经系统 (CNS) 活动。他们评估了化合物从大鼠脑膜制剂中置换 [3H]地西泮的能力,从而深入了解它们潜在的 CNS 活动 (Barlin 等人,1992 年)

抗寄生虫应用

苯并噻唑衍生的化合物已显示出作为抗寄生虫剂的潜力。Haugwitz 等人(1982 年)合成了异硫氰酸酯-2-吡啶基苯并恶唑和苯并噻唑,并评估了它们的驱虫活性,揭示了对线虫和绦虫的显着活性 (Haugwitz 等人,1982 年)

抗癌研究

Waghmare 等人(2013 年)对苯并噻唑衍生物进行了研究,特别关注它们的体外抗癌活性。他们合成了一个新型杂环,3-氰基 6,9-二甲基 4-亚氨基 2-甲硫基 4H 嘧啶并 [2,1- b ] [1,3] 苯并噻唑,及其衍生物,并发现许多化合物对 60 种人类癌细胞系表现出显着的活性 (Waghmare 等人,2013 年)

代谢型谷氨酸受体调节

在 2018 年的一项研究中,Bollinger 等人发现了新型苯并[d]异噻唑-3-羧酰胺,作为代谢型谷氨酸受体 4 (mGlu4) 的正变构调节剂。这一发现有助于理解 mGlu4 调节及其潜在的治疗应用 (Bollinger 等人,2018 年)

属性

CAS 编号

945400-24-8

产品名称

6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-

分子式

C13H11N3OS

分子量

257.31 g/mol

IUPAC 名称

2-[6-(methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C13H11N3OS/c1-14-12-5-2-8(7-15-12)13-16-10-4-3-9(17)6-11(10)18-13/h2-7,17H,1H3,(H,14,15)

InChI 键

FYTAUNFPOYWHBC-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

规范 SMILES

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-(6-(methylamino)pyridin-3-yl)-1,3-benzothiazol-6-ol
AZD 2184
AZD-2184
AZD2184

产品来源

United States

Synthesis routes and methods I

Procedure details

2-[4-(N-monomethyl)aminophenyl]-6-hydroxybenzothiazole (45, 520 mg, 2.03 mmol) was dissolved in tetrahydrofuran (15 mL) and (BOC)2O (974 mg, 4.46 mmol) and N,N-dimethylaminopyridine (DMAP; 496 mg, 4.06 mmol) were sequentially added thereto. After agitating the resulting reaction mixture for 16 hours at room temperature and removing the solvent under reduced pressure, the mixture was dissolved again in dichloromethane (40 mL). Then, after adding piperidine (4.0 mL, 40.6 mmol), the reaction mixture was agitated for 1 hour at room temperature and ammonium chloride aqueous solution was added. After extracting the organic compound with dichloromethane and removing water using sodium sulfate, column chromatography yielded the target compound 2-[2-(N-monomethylamino)pyridin-5-yl]-6-hydroxybenzothiazole (12-4, 519 mg, 72%) as a white solid.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
974 mg
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
496 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-[2-(N-Monomethyl)aminopyridin-5-yl]-6-methoxybenzothiazole (42, 650 mg, 2.40 mmol) obtained in step 3 was dissolved in [bmim][BF4] (13 mL) and, after adding bromic acid (48%, 2.4 mL), the reaction mixture was held at 130° C. overnight. After cooling to room temperature and adding water and sodium bicarbonate aqueous solution, the solid thus obtained was filtered and washed with water. After removing the solvent under reduced pressure, recrystallization from methanol and dichloromethane solvent yielded 2-[2-(N-monomethyl)aminopyridin-5-yl]-6-hydroxybenzothiazole (46, 550 mg, 89%) as a brown solid.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
[bmim][BF4]
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-
Reactant of Route 2
Reactant of Route 2
6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-
Reactant of Route 3
Reactant of Route 3
6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-
Reactant of Route 4
6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-
Reactant of Route 5
Reactant of Route 5
6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-
Reactant of Route 6
6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。